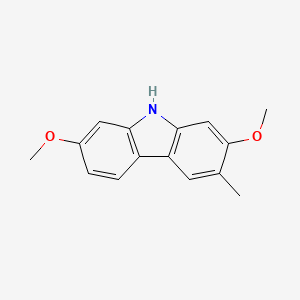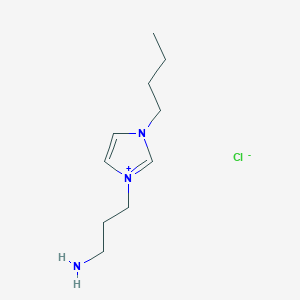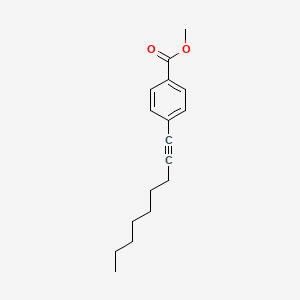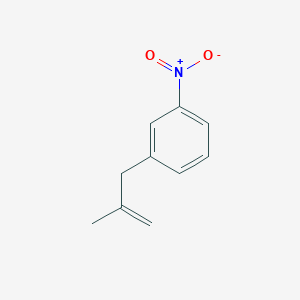
9H-Carbazole, 2,7-dimethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 2,7-dimethoxy-3-methyl-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,7-dimethoxy-3-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of a methyl group at the 3 position. This step can be carried out using methylating agents such as methyl iodide or methyl triflate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Various functionalized carbazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron transport properties.
Photocatalysis: Acts as a photocatalyst in various organic transformations.
Biology and Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Anticancer Research: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Industry: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 2,7-dimethoxy-3-methyl- involves its interaction with molecular targets through its aromatic and functional groups. The methoxy and methyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparaison Avec Des Composés Similaires
2,7-Dimethoxy-9H-carbazole: Lacks the methyl group at the 3 position, which can influence its reactivity and applications.
2,7-Diphenyl-9H-carbazole:
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at different positions, affecting its chemical behavior and applications.
Uniqueness: 9H-Carbazole, 2,7-dimethoxy-3-methyl- stands out due to the specific positioning of its methoxy and methyl groups, which confer unique electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics, pharmaceuticals, and material science.
Propriétés
Numéro CAS |
865855-86-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2,7-dimethoxy-3-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12-11-5-4-10(17-2)7-13(11)16-14(12)8-15(9)18-3/h4-8,16H,1-3H3 |
Clé InChI |
RKKUHIFZWJDYRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)



![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)

![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)



